molecular formula C18H20FNO5 B2756523 N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide CAS No. 1797191-37-7

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2756523
CAS No.: 1797191-37-7
M. Wt: 349.358
InChI Key: NZJBQARWEZCEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethoxyphenyl group, a hydroxyethyl chain, and a 2-fluorophenoxy substituent. Below, we compare its physicochemical and functional attributes with structurally related compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO5/c1-23-16-8-7-12(9-17(16)24-2)14(21)10-20-18(22)11-25-15-6-4-3-5-13(15)19/h3-9,14,21H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJBQARWEZCEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol or aldehyde intermediate.

    Hydroxyethylation: The intermediate is then subjected to hydroxyethylation using ethylene oxide or a similar reagent under controlled conditions to introduce the hydroxyethyl group.

    Fluorophenoxyacetamide Formation: The final step involves the reaction of the hydroxyethyl intermediate with 2-fluorophenoxyacetic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3

Biological Activity

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings, including synthesis, pharmacological effects, structure-activity relationships (SAR), and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the oxidation of related precursors. For example, one method involves treating N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide with sodium periodate, yielding the target compound in a moderate yield after purification via chromatography . The structure of the compound is characterized by the presence of a dimethoxyphenyl group, a hydroxyethyl moiety, and a fluorophenoxy group, which contribute to its biological properties.

Anticancer Potential

Recent studies have highlighted the anticancer potential of similar compounds within the same structural class. For instance, derivatives with modifications at the phenyl or hydroxyethyl positions have shown significant cytotoxicity against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values ranging from 1.88 to 4.20 µM.
  • A549 (lung cancer) : Notable growth inhibition with IC50 values around 26 µM for structurally similar derivatives .

These findings suggest that modifications to the core structure can enhance anticancer activity.

Anti-inflammatory Effects

The compound's structural analogs have been evaluated for their anti-inflammatory properties. For instance, certain derivatives demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values indicating moderate to strong inhibition:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These results imply that similar compounds may exhibit anti-inflammatory activity through COX inhibition mechanisms .

The proposed mechanisms for the biological activities of these compounds include:

  • Inhibition of cell proliferation : Through modulation of cell cycle checkpoints and induction of apoptosis in cancer cells.
  • Anti-inflammatory pathways : By downregulating pro-inflammatory mediators such as nitric oxide synthase (iNOS) and COX enzymes .

Case Study 1: Anticancer Activity in MCF-7 Cells

In vitro studies involving N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide derivatives showed promising results against MCF-7 cells:

  • Experimental Setup : Cells were treated with varying concentrations of the compound over 48 hours.
  • Results : Significant reduction in cell viability was observed at concentrations as low as 1 µM, with morphological changes indicative of apoptosis.

Case Study 2: Anti-inflammatory Activity in RAW264.7 Cells

Another study evaluated anti-inflammatory effects using RAW264.7 macrophage cells:

  • Experimental Setup : Cells were pre-treated with the compound before exposure to lipopolysaccharide (LPS).
  • Results : The compound significantly reduced levels of inflammatory cytokines (TNF-alpha and IL-6), supporting its potential use in inflammatory conditions.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl and hydroxyethyl groups significantly impact biological activity:

  • Dimethoxy Substitution : Enhances lipophilicity and cellular uptake.
  • Fluorophenoxy Moiety : Contributes to receptor binding affinity and selectivity.

Research shows that compounds with optimal substitutions exhibit enhanced potency against targeted pathways while minimizing off-target effects .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide. For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines, including:

  • SNB-19 : 86.61% inhibition
  • OVCAR-8 : 85.26% inhibition
  • NCI-H40 : 75.99% inhibition

Moderate activity was also observed against other cell lines such as HOP-92 and MDA-MB-231, indicating a broad spectrum of anticancer efficacy .

Antitubercular Properties

The compound has shown promising results in the fight against tuberculosis. A series of derivatives based on a similar structure were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Notably, one derivative exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against both rifampin-sensitive and resistant strains, suggesting that modifications to the N-arylacetamide scaffold can lead to potent antitubercular agents .

Synthesis and Structural Modifications

The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide involves several steps that allow for structural variations which can enhance its biological activity. For example, modifications in the phenyl groups or the introduction of different substituents can lead to improved potency and selectivity for specific biological targets .

Other Biological Activities

In addition to its anticancer and antitubercular properties, compounds structurally related to N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide have been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus.
  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-AmineAnticancerSignificant growth inhibition across multiple cancer cell lines
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamideAntitubercularMIC values as low as 4 µg/mL against resistant strains
N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]Intermediate for synthesisUsed for synthesizing isoquinoline fluorine analogues

Comparison with Similar Compounds

Structural Analog 1: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure: Benzoyl group replaces the 2-(2-fluorophenoxy)acetamide moiety.
  • Key Data :
    • Synthesis yield: 80% .
    • Melting point: 90°C.
    • Functional groups: 3,4-dimethoxyphenyl, benzamide.
  • Comparison: The absence of the hydroxyethyl and fluorophenoxy groups in Rip-B likely reduces hydrogen-bonding capacity compared to the target compound.

Structural Analog 2: N-(2,2-Dimethoxyethyl)-N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (1a)

  • Structure : Contains additional dimethoxyethyl and dimethoxyphenyl groups.
  • Key Data :
    • Synthesis yield: 77% .
  • Comparison: Increased methoxy substituents enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Structural Analog 3: N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil)

  • Structure: Pyrimidinyl-thio group replaces the fluorophenoxy moiety.
  • Key Data :
    • Demonstrated anticonvulsant activity via molecular docking .
  • Comparison: The pyrimidinyl-thio group may enhance π-π stacking interactions with receptors, offering distinct target selectivity compared to the fluorophenoxy group. The sulfur atom in Epirimil could increase metabolic susceptibility (e.g., oxidation) relative to the target compound’s ether linkage.

Structural Analog 4: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide

  • Structure: Features a sulfonamide and isobutylamino group.
  • Key Data :
    • ACE2 docking score: -5.51 kcal/mol .
  • The target compound’s fluorophenoxy group may confer different electronic effects (e.g., dipole interactions) but lacks sulfonamide’s strong acidity.

Structural Analog 5: N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (139-76-4)

  • Structure : Dual 3,4-dimethoxyphenyl groups without hydroxy or fluoro substituents.
  • Key Data :
    • Molecular weight: 407.47 g/mol .
  • Comparison: Increased hydrophobicity due to additional methoxy groups may limit aqueous solubility compared to the target compound.

Research Findings and Implications

  • Synthetic Efficiency : Yields for analogs range from 77–80%, suggesting feasible synthesis routes for the target compound .
  • Biological Activity : Substituents like sulfonamide (ACE2 binding) or pyrimidinyl-thio (anticonvulsant) highlight how functional groups dictate target specificity .
  • Physicochemical Properties : Methoxy groups increase lipophilicity, while fluorine and hydroxy groups balance solubility and binding .

Q & A

Q. What are the standard synthetic routes for N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including amide bond formation and functional group protection/deprotection. Key steps include:

  • Coupling reactions : Use of dimethylformamide (DMF) or tetrahydrofuran (THF) as solvents under controlled temperatures (e.g., 0–60°C) to facilitate nucleophilic substitution or condensation .
  • Hydroxyl group activation : The 2-hydroxyethyl moiety may require protection (e.g., silylation) to prevent side reactions during acetamide formation .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures is critical for isolating the final product. Yield optimization depends on stoichiometric ratios, solvent polarity, and reaction time .

Q. How does the structural complexity of this compound influence its initial biological screening outcomes?

The compound’s bioactivity is shaped by:

  • 3,4-Dimethoxyphenyl group : Enhances lipophilicity and membrane permeability, analogous to structurally related compounds targeting intracellular enzymes .
  • 2-Fluorophenoxy moiety : Introduces steric and electronic effects that modulate receptor binding, as seen in fluorinated analogs with kinase inhibitory activity .
  • Hydroxyethyl-acetamide linkage : Provides hydrogen-bonding sites for target interactions, similar to bioactive acetamide derivatives .
    Initial screening should prioritize assays relevant to these structural features, such as kinase inhibition or antimicrobial activity.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve purity and scalability for preclinical studies?

Advanced strategies include:

  • Continuous flow reactors : Enhance reaction consistency and reduce by-products by maintaining precise temperature and mixing conditions .
  • Automated monitoring : Implement in-line HPLC or FTIR to track intermediate formation and adjust parameters in real time .
  • Green chemistry approaches : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce purification steps .
    Scalability requires balancing solvent volume, catalyst loading, and reaction time—parameters derived from kinetic studies of analogous acetamide syntheses .

Q. What methodological approaches resolve contradictions in reported bioactivity data across different studies?

Contradictions often arise from assay variability or off-target effects. Strategies include:

  • Orthogonal assays : Validate kinase inhibition (e.g., Akt) using both enzymatic (radiolabeled ATP) and cellular (phosphorylation Western blot) assays .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 3,4-dimethoxy with halogenated phenyl groups) to isolate bioactivity drivers .
  • Metabolic stability testing : Use liver microsomes to assess whether rapid degradation underlies inconsistent in vivo results .

Q. What in silico methods are recommended to predict the compound’s binding interactions with biological targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger’s Glide can model interactions with kinase domains (e.g., Akt), leveraging crystallographic data from fluorinated acetamide analogs .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (≥100 ns simulations) to identify critical residues (e.g., hinge-region interactions in kinases) .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize targets, validated by comparing predictions with experimental IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.